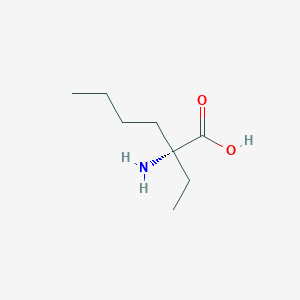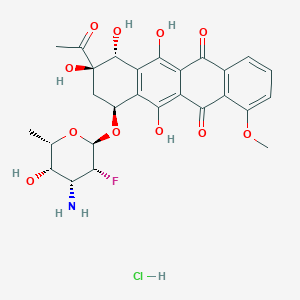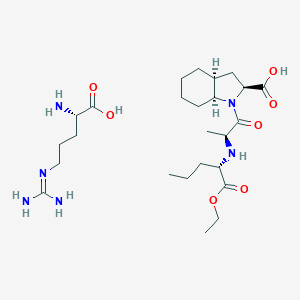
3,5-Dimethyl-4-(methylamino)phenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-Dimethyl-4-(methylamino)phenol typically involves the Schiff bases reduction route. Ajibade and Andrew (2021) reported on molecular structures synthesized via this method, highlighting the formation of compounds with significant intermolecular hydrogen bonding and secondary intermolecular interactions that stabilize the molecular structures, indicating a foundational approach for synthesizing related compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds, as discussed by Ajibade and Andrew (2021), reveals asymmetric units in orthorhombic and monoclinic crystal systems. The detailed analysis of hydrogen bonding and molecular geometry provides insights into the structural characteristics that could be expected from 3,5-Dimethyl-4-(methylamino)phenol, suggesting a complex interaction pattern within its structure.
Chemical Reactions and Properties
Research on related compounds has shown that molecular structures can significantly influence their reactivity and interaction with other substances. For instance, the reduction of Schiff bases to produce compounds with specific hydrogen bonding patterns suggests that 3,5-Dimethyl-4-(methylamino)phenol could undergo similar reactions, impacting its functional applications and synthesis of derivatives (Ajibade & Andrew, 2021).
Scientific Research Applications
Modeling Polymerization Processes : Dunkers and Ishida (1995) demonstrated that N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a derivative of 3,5-Dimethyl-4-(methylamino)phenol, accurately models the phenolic compounds resulting from ring-opening polymerization of benzoxazine monomers. This research provides insights into the vibrations due to bridge structures in these compounds (Dunkers & Ishida, 1995).
Biodegradation Studies : Corvini et al. (2004) studied the degradation of branched 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by Sphingomonas TTNP3. This research highlights the organism's ability to use this phenolic compound as an energy and carbon source, contributing to our understanding of environmental biodegradation processes (Corvini et al., 2004).
Cancer Research and Treatment : Gerulath and Loo (1972) found that 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), a related compound, is more lethal to Chinese hamster ovary cells and human malignant melanoma cells when exposed to light. This suggests potential applications in targeted cancer therapies (Gerulath & Loo, 1972).
Plant Gene Transfer : Joubert et al. (2002) discovered that phenolic compounds with an unsaturated lateral chain can increase Agrobacterium virulence and gene transfer in plants. This finding has implications for genetic engineering and plant biology research (Joubert et al., 2002).
Photodecomposition Studies : Silk and Unger (1973) researched the photodecomposition of Zectran, producing phenol, benzamide, and carbamate products. This study contributes to our understanding of the environmental impact of sunlight on certain chemicals (Silk & Unger, 1973).
Catalysis in Polymerization : Lehtonen and Sillanpää (2004) reported that tungsten(VI) complexes with phenolic ligands can catalyze the ring-opening metathesis polymerization of norbornene, indicating potential applications in materials science (Lehtonen & Sillanpää, 2004).
Biomedical Imaging : Rahman et al. (2017) demonstrated that certain chemo-sensing mechanisms of these compounds are useful for selective fluorescent "turn on" in the detection of Al3+ in living cells, which can be applied in cancer research and cellular imaging (Rahman et al., 2017).
Safety And Hazards
The safety information for “3,5-Dimethyl-4-(methylamino)phenol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3,5-dimethyl-4-(methylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYMZVOSLTMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213716 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(methylamino)phenol | |
CAS RN |
6392-45-6 | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Xylenol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20213716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















